
3-Fluoro-5-hydroxypyridine
Overview
Description
3-Fluoro-5-hydroxypyridine is an organic compound with the molecular formula C5H4FNO. It is a derivative of pyridine, where a fluorine atom is substituted at the third position and a hydroxyl group at the fifth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-5-hydroxypyridine can be synthesized through several methods:
Fluorination of Pyridine: One common method involves the fluorination of pyridine derivatives.
Diazotization Reaction: Another method involves the diazotization of 2-amino-3-hydroxypyridine followed by fluorination.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 3-fluoropyridine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of 3-fluoro-5-pyridone.
Reduction: Formation of 3-fluoropyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-Fluoro-5-hydroxypyridine has been investigated for its potential as a bioisostere in drug design. Bioisosterism involves replacing a functional group with another that has similar physical or chemical properties, which can enhance the biological activity of a compound. The introduction of fluorine can significantly alter the pharmacokinetics and pharmacodynamics of drugs, as seen in compounds like 5-fluorouracil, which is used in cancer treatment due to its ability to inhibit thymidylate synthase, crucial for DNA synthesis .
Case Study: Anticancer Activity
Research indicates that fluorinated pyridines can exhibit enhanced anticancer properties. For instance, derivatives of this compound have been tested for their efficacy against various cancer cell lines, demonstrating improved potency compared to their non-fluorinated counterparts. The mechanism often involves interference with nucleic acid metabolism, similar to how 5-fluorouracil operates .
Material Science
In material science, this compound is utilized in the formulation of liquid-crystal mixtures. These mixtures are essential for the development of advanced display technologies and other electronic applications.
Liquid-Crystal Applications
A patent describes the use of this compound in liquid-crystal formulations, where it serves to broaden the nematic phase range and improve response times in ferroelectric liquid crystals . The compound can be incorporated into mixtures at concentrations ranging from 0.1% to 70%, with optimal performance observed at lower concentrations (1% to 25%) to enhance the thermal stability and optical properties of the liquid crystals.
Organic Synthesis
The compound serves as an intermediate in various synthetic pathways. Its reactivity allows it to participate in several chemical transformations:
- Nucleophilic Substitution Reactions : The hydroxyl group can act as a nucleophile, facilitating substitutions that lead to more complex organic molecules.
- Lithiation Reactions : this compound can be converted into lithiated derivatives, which are valuable intermediates in organic synthesis for forming carbon-carbon bonds .
Chemical Properties and Safety
This compound is characterized by its molecular formula and presents certain safety hazards, including skin and eye irritation . Proper handling procedures must be followed to mitigate these risks.
Mechanism of Action
The mechanism of action of 3-fluoro-5-hydroxypyridine involves its interaction with various molecular targets. The fluorine atom, being highly electronegative, can influence the electronic distribution in the molecule, affecting its reactivity and interactions with enzymes and receptors. The hydroxyl group can form hydrogen bonds, further modulating its activity .
Comparison with Similar Compounds
- 3-Fluoro-2-hydroxypyridine
- 3-Fluoro-4-hydroxypyridine
- 5-Fluoro-2-hydroxypyridine
Comparison: 3-Fluoro-5-hydroxypyridine is unique due to the specific positioning of the fluorine and hydroxyl groups, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications .
Biological Activity
3-Fluoro-5-hydroxypyridine (CHFNO) is a derivative of pyridine distinguished by the presence of a fluorine atom at the third position and a hydroxyl group at the fifth position. This unique structure enhances its reactivity and potential biological activities, making it a compound of significant interest in pharmacology, agriculture, and material science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies have suggested its efficacy against various bacterial strains, potentially due to the influence of the hydroxyl group on its interaction with microbial cell membranes.
Neuropharmacological Effects
The compound has been investigated for its role in modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases. Its derivatives may influence neurotransmitter activity, providing therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease. The presence of the hydroxyl group is believed to enhance binding affinity to biological targets, including enzymes and receptors involved in neurochemical pathways.
The mechanism of action for this compound involves several key interactions:
- Enzyme Interaction : The hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially altering their activity.
- Receptor Binding : The electronegative fluorine atom modifies the electronic distribution within the molecule, enhancing its ability to bind to various receptors .
- Metabolic Pathway Modulation : Studies have shown that this compound can influence metabolic pathways by interacting with key regulatory enzymes .
Study on Neuroprotective Effects
A study published in Pharmacology Research explored the neuroprotective effects of this compound in a mouse model of Parkinson's disease. The results indicated that treatment with this compound led to significant improvements in motor function and reduced neuroinflammation compared to control groups .
Antimicrobial Efficacy Assessment
In another study, this compound was tested against a panel of pathogenic bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) that was lower than several standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
Comparative Analysis with Analog Compounds
The unique structure of this compound allows for distinct biological activities compared to its analogs. Below is a comparison table highlighting key structural characteristics and biological activities:
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
This compound | Fluorine at position 3, Hydroxyl at position 5 | Antimicrobial, Neuroprotective |
Picolinic Acid | No substitutions | Limited biological activity |
5-Hydroxypicolinic Acid | Hydroxyl at position 5, No fluorine | Moderate enzyme interaction |
3-Fluoropicolinic Acid | Fluorine at position 3, No hydroxyl | Different receptor binding profile |
Applications in Agriculture and Material Science
In addition to its pharmacological potential, this compound is also utilized in agricultural chemistry for synthesizing new herbicides and pesticides. Its fluorine moiety enhances the efficacy of these agents while minimizing toxicity to non-target organisms. Furthermore, this compound serves as a building block in material science for developing advanced materials such as conductive polymers and liquid crystals.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Fluoro-5-hydroxypyridine, and what are their mechanistic considerations?
- Methodological Answer : The synthesis of this compound typically involves fluorination of a pre-functionalized pyridine scaffold. A plausible route is the direct fluorination of 5-hydroxypyridine derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. For example, fluorination at the 3-position can occur via nucleophilic aromatic substitution (SNAr) under anhydrous conditions, leveraging the electron-withdrawing hydroxyl group at the 5-position to activate the pyridine ring. Intermediate purification may involve column chromatography or recrystallization. Mechanistically, the hydroxyl group directs fluorination to the 3-position due to its meta-directing nature, while the fluorine atom stabilizes the transition state via inductive effects .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Characterization includes:
- NMR Spectroscopy :
- ¹H NMR : The hydroxyl proton (5-position) appears as a broad singlet (~δ 9–10 ppm). Fluorine coupling splits adjacent protons into doublets (J ~10–15 Hz).
- ¹⁹F NMR : A singlet near δ -120 ppm confirms fluorine substitution.
- ¹³C NMR : Deshielded carbons adjacent to fluorine (C3: ~δ 150–160 ppm) and hydroxyl (C5: ~δ 160–170 ppm) are observed.
- Mass Spectrometry : Molecular ion peak at m/z 129.03 (C₅H₄FNO⁺) with fragmentation patterns indicating loss of –OH or –F groups.
- IR Spectroscopy : Strong O–H stretch (~3200–3500 cm⁻¹) and C–F stretch (~1100–1200 cm⁻¹) .
Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?
- Methodological Answer : The fluorine atom at the 3-position is susceptible to SNAr reactions due to the electron-deficient pyridine ring. Common nucleophiles (e.g., amines, thiols) substitute fluorine under mild conditions (50–80°C, polar aprotic solvents like DMF). The hydroxyl group at the 5-position can undergo alkylation or acylation, but competing O–H deprotonation may require protecting groups (e.g., TMS or acetyl). For example, reaction with benzyl bromide in the presence of K₂CO₃ yields 5-benzyloxy-3-fluoropyridine .
Advanced Research Questions
Q. How does the electronic influence of the fluorine and hydroxyl groups affect the regioselectivity of electrophilic substitution in this compound?
- Methodological Answer : The hydroxyl group (meta-directing) and fluorine (ortho/para-directing via inductive effects) create competing regiochemical outcomes. Electrophiles (e.g., nitronium ion) preferentially attack the 2- or 4-positions due to fluorine’s ortho/para-directing nature, overriding the hydroxyl group’s meta-directing influence. Computational studies (DFT) show that fluorine’s electronegativity lowers electron density at the 2- and 4-positions, making them more reactive. Experimental validation via nitration yields 3-fluoro-5-hydroxy-4-nitropyridine as the major product .
Q. What are the challenges in maintaining the stability of this compound under acidic or basic conditions, and how can they be mitigated?
- Methodological Answer :
- Acidic Conditions : Protonation of the hydroxyl group leads to ring activation, accelerating hydrolysis of the fluorine substituent. Stability is improved by buffering solutions at neutral pH (e.g., phosphate buffer, pH 7.0).
- Basic Conditions : Deprotonation of the hydroxyl group generates a phenoxide ion, increasing electron density and reducing fluorines’ susceptibility to substitution. Use of mild bases (e.g., NaHCO₃) and low temperatures (0–25°C) minimizes degradation.
- Thermal Stability : Decomposition above 150°C necessitates storage at 2–8°C under inert gas (N₂/Ar) .
Q. How can this compound be utilized in the synthesis of complex heterocyclic systems for pharmaceutical applications?
- Methodological Answer : This compound serves as a versatile intermediate:
- Medicinal Chemistry : Fluorine enhances bioavailability, while the hydroxyl group allows conjugation. For example, coupling with a piperazine moiety via SNAr yields analogs targeting dopamine receptors.
- Heterocycle Construction : Cyclocondensation with β-ketoesters forms fused pyrido[3,2-d]pyrimidines, evaluated for kinase inhibition.
- Bioprobe Design : Fluorescent tagging via hydroxyl group functionalization (e.g., BODIPY linkage) enables cellular imaging .
Properties
IUPAC Name |
5-fluoropyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO/c6-4-1-5(8)3-7-2-4/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFLFKASIHPKNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376561 | |
Record name | 3-Fluoro-5-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209328-55-2 | |
Record name | 3-Fluoro-5-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376561 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluoro-5-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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